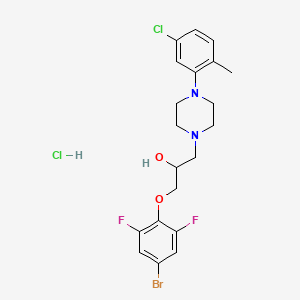

1-(4-溴-2,6-二氟苯氧基)-3-(4-(5-氯-2-甲基苯基)哌嗪-1-基)丙烷-2-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

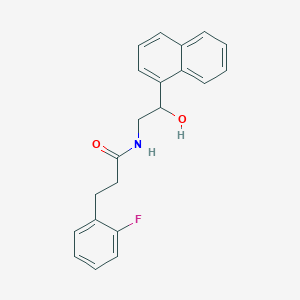

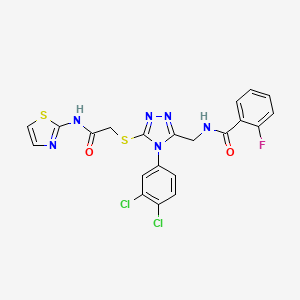

The compound "1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule contains multiple halogens and a hydroxyl group, suggesting potential reactivity and polarity that could influence its physical and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound with a structure somewhat analogous to the compound , was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods provide a foundation for the synthesis of the compound , although specific details would need to be tailored to the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield different compounds. The structure of the compound would include a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-bromo-2,6-difluorophenoxy group, connected through a propan-2-ol linker. The presence of multiple halogens and the ether linkage are likely to influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions and reactions with acids to form hydrochlorides. For example, 1-(3-chlorophenyl) piperazine was synthesized and then reacted with 1-bromo-3-chloropropane to give a hydrochloride salt . The compound could similarly undergo nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups, and the hydroxyl group could be involved in esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their chemical structure. For instance, the melting point, solubility, and surface activity are important physicochemical parameters that can be determined experimentally . The presence of halogens and the hydroxyl group in the compound would affect its polarity, solubility in various solvents, and potential for forming hydrogen bonds. Additionally, the lipophilic and hydrophilic balance of the molecule could be assessed using techniques such as reversed-phase thin-layer chromatography and log P estimation .

科学研究应用

合成和药理学评估

研究工作重点关注于新衍生物的合成和药理学评估,旨在探索它们作为治疗剂的潜力。例如,针对抗抑郁和抗焦虑活性设计和合成新衍生物的研究说明了开发具有特定生物活性的化合物的科学方法和兴趣。这些工作是理解构效关系和优化此类化合物药理学特征的更大科学努力的一部分 (Kumar 等,2017)。

抗疟和抗肿瘤活性

进一步的研究深入探讨了相关化合物的抗疟和抗肿瘤潜力。该领域的研究所旨在为具有显著未满足医疗需求的疾病确定新的治疗选择。例如,已经探索了芳基哌嗪和吡咯烷衍生物的合成和评估,以了解其抑制恶性疟原虫生长的能力,展示了新抗疟疗法的潜力 (Mendoza 等,2011)。类似地,基于哌嗪的叔氨基醇的合成及其抗肿瘤活性的评估突出了对新抗癌剂的追求 (Hakobyan 等,2020)。

属性

IUPAC Name |

1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrClF2N2O2.ClH/c1-13-2-3-15(22)10-19(13)26-6-4-25(5-7-26)11-16(27)12-28-20-17(23)8-14(21)9-18(20)24;/h2-3,8-10,16,27H,4-7,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAMIRGGBPMSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrCl2F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)